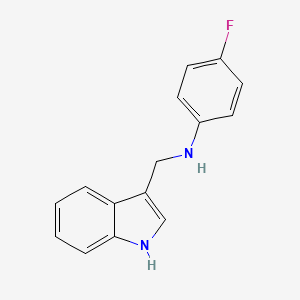

(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine

Description

(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine (CAS: 842968-58-5) is a secondary amine derivative featuring a 1H-indole-3-methyl group linked to a 4-fluorophenyl substituent . The compound combines the indole scaffold—a privileged structure in medicinal chemistry—with a fluorinated aromatic ring, which may enhance metabolic stability and binding affinity through electronic and hydrophobic effects.

Properties

IUPAC Name |

4-fluoro-N-(1H-indol-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,17-18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPHUMVCHPMXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CNC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine typically involves the reaction of 4-fluorobenzaldehyde with indole in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-fluorobenzaldehyde reacts with indole to form an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or sulfonic acids can be introduced.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.

Scientific Research Applications

(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways . The indole moiety can interact with various biological targets, while the fluorophenyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Activity Comparison of Key Analogues

Key Observations:

- Substituent Impact on Bioactivity: The furan-2-ylmethyl analog (MIC = 40 µg/mL) demonstrates moderate antitubercular activity, suggesting that electron-rich heterocycles may enhance antimicrobial potency. Thiadiazole-containing derivatives (e.g., compound 4 in ) show superior antifungal activity (85% inhibition against C. Fluorine substitution (as in the target compound) is hypothesized to improve metabolic stability and membrane permeability compared to non-fluorinated analogs like Gramine .

Positional and Spacer Effects :

Table 2: Physicochemical Properties of Selected Compounds

*Predicted using fragment-based methods.

Biological Activity

(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H13FN2

- Molecular Weight : 240.28 g/mol

Biological Activity Overview

The biological activity of (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies indicate that compounds with indole and phenyl moieties exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of various indole derivatives, (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine demonstrated promising results against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibited an IC50 value indicative of its effectiveness in inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.12 |

| A549 | 4.78 |

The anticancer activity is primarily attributed to:

- Inhibition of Cell Cycle Progression : The compound may interfere with critical phases of the cell cycle.

- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in malignant cells.

Antimicrobial Activity

Apart from its anticancer properties, (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine has shown antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that the compound effectively inhibited the growth of:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| S. aureus | 0.025 |

| E. coli | 0.019 |

Structure-Activity Relationship (SAR)

The presence of the fluorine atom on the phenyl ring significantly influences the biological activity of the compound. Modifications to the indole structure can enhance or diminish its efficacy.

Key Findings from SAR Studies

- Fluorine Substitution : Enhances lipophilicity and bioavailability.

- Indole Variations : Altering substituents on the indole ring can lead to improved potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine, and how can reaction efficiency be monitored?

- Synthesis Strategy : Multi-step procedures are typical for aryl-indole amines. For example, analogous compounds are synthesized via nucleophilic substitution or reductive amination. A starting indole derivative (e.g., 1H-indole-3-carbaldehyde) can react with 4-fluoroaniline in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions .

- Efficiency Monitoring : Track intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC. Use H/C NMR for structural validation and HRMS for molecular weight confirmation .

Q. How is the structural integrity of (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine validated post-synthesis?

- Key Techniques :

- NMR : Confirm substituent positions (e.g., fluorine on phenyl, indole C3 linkage). Aromatic protons in H NMR should show splitting patterns consistent with para-fluoro substitution (~7.0–7.5 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX software to verify bond angles and spatial arrangement .

- Mass Spectrometry : HRMS should match the theoretical mass (e.g., C₁₅H₁₄FN₂: 245.1154 g/mol ± 0.0005) .

Q. What preliminary biological screening methods are suitable for this compound?

- Antimicrobial Assays : Test against Mycobacterium tuberculosis (Mtb) using microbroth dilution (MIC values ≤40 µg/mL indicate potential activity) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ thresholds. Structure-activity analogs show selectivity indices >10 for further optimization .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable MIC values) be resolved for this compound?

- Root Cause Analysis :

- Purity Checks : Re-examine compound purity via elemental analysis and LC-MS to rule out degradation or byproducts .

- Assay Conditions : Standardize bacterial inoculum size (e.g., McFarland 0.5 for Mtb) and solvent controls (DMSO ≤1% v/v) .

- Structural Confirmation : Re-validate stereochemistry via NOESY NMR or single-crystal XRD to ensure consistency with active conformers .

Q. What computational methods support the design of derivatives with enhanced activity?

- In Silico Tools :

- Molecular Docking : Use AutoDock Vina to predict binding to targets like Mtb enoyl-ACP reductase (InhA) or amyloid-beta precursors .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine’s para position) with bioactivity. Fluorine’s electron-withdrawing effect may enhance membrane permeability .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Tautomer Analysis : Indole NH and amine groups may exhibit prototropic shifts. Collect high-resolution XRD data (R-factor <0.05) to assign hydrogen positions. SHELXL refinement can model disorder or alternative tautomers .

- Validation : Compare experimental bond lengths (e.g., C-N: ~1.34 Å) with DFT-optimized structures (B3LYP/6-31G*) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.